molecular formula C9H9NS B8363154 Thiocinnamamide CAS No. 20314-83-4

Thiocinnamamide

Cat. No.: B8363154
CAS No.: 20314-83-4
M. Wt: 163.24 g/mol
InChI Key: HIJXCSPSAVIBMJ-UHFFFAOYSA-N
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Description

Thiocinnamamide is a tertiary thioamide compound that serves as a valuable building block and subject of investigation in diverse scientific research areas. Its photochemical and photophysical properties are of significant interest; studies have shown that its photoisomerization quantum yields are invariant with para substitution, and its absorption spectra are shifted to the visible region compared to its oxo-cinnamamide analogues, as predicted by semi-empirical calculations . In materials science, this compound has demonstrated effective corrosion inhibition properties for mild steel in acidic environments, functioning as a mixed-type inhibitor through a chemical adsorption mechanism described by the Langmuir isotherm . Furthermore, its structure, featuring thioamido and sulfhydryl groups, makes it a candidate for use as a dithioligand . As a thioamide, it is part of a class of compounds explored for their utility in heterocyclic synthesis and for improving the proteolytic stability and pharmacokinetic properties of peptide-based molecules . This compound is supplied for laboratory research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

20314-83-4

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

3-phenylprop-2-enethioamide

InChI

InChI=1S/C9H9NS/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)

InChI Key

HIJXCSPSAVIBMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=S)N

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Thiocinnamamide is characterized by its thiourea functional group, which contributes to its unique reactivity and biological activity. The general structure can be represented as follows:

R1C(S)N(R2)C(S)N(R3)\text{R}_1\text{C}(\text{S})\text{N}(\text{R}_2)\text{C}(\text{S})\text{N}(\text{R}_3)

where R1R_1, R2R_2, and R3R_3 are organic substituents that influence the compound's properties.

Antimicrobial Activity

This compound derivatives have shown promising antimicrobial properties against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. A study demonstrated that certain this compound derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Antitumor Activity

This compound has been investigated for its antitumor properties. A case study involving the synthesis of this compound derivatives revealed significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Research has indicated that this compound compounds can modulate inflammatory responses. For instance, they have been shown to inhibit the production of pro-inflammatory cytokines in vitro, making them candidates for developing anti-inflammatory therapies .

Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor in metal surfaces exposed to acidic environments. A detailed study demonstrated that this compound significantly reduced corrosion rates on mild steel in sulfuric acid solutions, attributed to its adsorption properties on metal surfaces .

Polymer Additives

In materials science, this compound derivatives are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices has shown improved tensile strength and flexibility .

Heavy Metal Remediation

This compound compounds have potential applications in environmental remediation, particularly in the removal of heavy metals from wastewater. Studies suggest that these compounds can chelate heavy metals like lead and cadmium, facilitating their extraction from contaminated water sources .

Data Tables

Application AreaSpecific UseFindings
Biological ActivityAntimicrobialEffective against E. coli and S. aureus with MIC comparable to antibiotics
AntitumorInduces apoptosis in MDA-MB-231 and A549 cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokine production
Material ScienceCorrosion InhibitionReduces corrosion rates on mild steel in acidic solutions
Polymer AdditivesEnhances thermal stability and mechanical properties
Environmental ScienceHeavy Metal RemediationChelates lead and cadmium from wastewater

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated various this compound derivatives against a panel of bacterial strains. The results indicated that specific modifications to the this compound structure enhanced antibacterial activity significantly compared to unmodified compounds.
  • Cytotoxicity Profile : Research conducted at Hiroshima University assessed the cytotoxic effects of synthesized this compound derivatives on multiple cancer cell lines. The findings revealed a structure-activity relationship where specific substituents increased cytotoxicity.
  • Corrosion Studies : An investigation into the corrosion inhibition properties of this compound on mild steel highlighted its effectiveness through electrochemical methods, demonstrating a substantial decrease in corrosion current density compared to untreated samples.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Thioacetamide

Property This compound Thioacetamide
Chemical Formula C₉H₉NS C₂H₅NS
Structure α,β-unsaturated thioamide Simple thioamide (CH₃CSNH₂)
Melting Point Not explicitly reported 108–112°C
Reactivity Solid-state photoisomerization Hydrolysis to acetamide/H₂S
Applications Photoresponsive materials Organic synthesis, toxicology

Research Findings

  • Solid-State Reactivity : this compound derivatives achieve near-quantitative isomerization yields in crystalline phases due to restricted molecular motion, as demonstrated by PM3 computational modeling .
  • Toxicological Profiles: While thioacetamide is a known hepatotoxin, this compound’s toxicological data remain less explored.

Preparation Methods

Reaction Mechanism and Reagent Selection

Lawesson’s reagent (LR), a bis(2,4,6-trimethoxyphenyl)dithiophosphinic anhydride, is a potent thionation agent capable of converting carbonyl groups into thiocarbonyls. The mechanism involves nucleophilic attack by the amide oxygen on the phosphorus center of LR, leading to the formation of a tetrahedral intermediate. Subsequent cleavage releases the thiocarbonyl product and a byproduct, bis(2,4,6-trimethoxyphenyl)phosphoric acid. The reaction proceeds under mild conditions, making it ideal for thermally sensitive substrates like cinnamamides.

Synthetic Procedure and Optimization

The synthesis of this compound from cinnamamide via Lawesson’s reagent follows a one-pot protocol:

  • Reagent Stoichiometry : A molar ratio of 1:1 (cinnamamide:LR) is typically employed, though excess LR (1.2–1.5 equivalents) may enhance conversion in sterically hindered substrates.

  • Solvent Selection : Anhydrous toluene or tetrahydrofuran (THF) is preferred due to their high boiling points and compatibility with LR.

  • Reaction Conditions : The mixture is refluxed (110–120°C) for 4–6 hours under inert atmosphere to prevent oxidation of the thiocarbonyl product.

  • Workup and Purification : After cooling, the reaction is quenched with water, and the product is extracted with dichloromethane. Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields pure this compound.

Table 1: Optimization Parameters for Lawesson’s Reagent-Mediated Synthesis

ParameterOptimal ConditionEffect on Yield/Purity
SolventTolueneMaximizes reagent solubility
Temperature110°C (reflux)Balances reaction rate/thermal degradation
Reaction Time5 hoursCompletes conversion without side products
LR Equivalents1.2Compensates for reagent decomposition

Characterization and Yield

The success of the thionation is confirmed via spectroscopic methods:

  • IR Spectroscopy : Loss of the carbonyl stretch (~1650 cm⁻¹) and emergence of a thiocarbonyl peak (~1250 cm⁻¹).

  • NMR Spectroscopy : Downfield shift of the α-protons to the thiocarbonyl group (δ 7.8–8.2 ppm in ¹H NMR).
    Reported yields range from 70–85%, depending on substrate electronics and purification methods.

Alternative Thionation Strategies and Comparative Analysis

While Lawesson’s reagent dominates this compound synthesis, alternative thionation agents have been explored:

Phosphorus Pentasulfide (P₄S₁₀)

P₄S₁₀, a cheaper alternative, requires harsh conditions (refluxing xylene, 12–24 hours) and often results in lower yields (50–60%) due to over-sulfidation or polymerization. Its use is limited to robust substrates.

Hydrogen Sulfide (H₂S) Gas

Direct treatment of cinnamamides with H₂S in pyridine or ammonia solutions is feasible but impractical due to toxicity and handling challenges.

Table 2: Comparison of Thionation Agents

AgentYield (%)ConditionsAdvantagesLimitations
Lawesson’s Reagent70–85Reflux, 5 hoursHigh selectivity, mild conditionsCost, moisture sensitivity
P₄S₁₀50–60Reflux, 24 hoursLow costHarsh conditions, side reactions
H₂S30–40Pressurized, 12 hoursDirect methodToxicity, low yields

Research Findings and Mechanistic Insights

Electronic Effects of Para-Substituents

Semi-empirical calculations on para-substituted thiocinnamamides reveal that electron-donating groups (e.g., -OCH₃) raise the energy of the sulfur non-bonding orbital, enhancing photostability. Conversely, electron-withdrawing groups (e.g., -NO₂) lower this energy, increasing susceptibility to photoisomerization.

Photochemical Behavior

Thiocinnamamides exhibit wavelength-dependent E-Z isomerization with quantum yields (Φ) of 0.3–0.5. Unlike cinnamamides, their triplet-state reactivity dominates, as evidenced by triplet-quenching experiments with cyclooctadiene .

Q & A

Q. What established synthetic routes exist for Thiocinnamamide, and how can reaction conditions be systematically optimized?

Methodological guidance:

  • Begin with a literature review to identify common methods (e.g., thiol-amide coupling, catalytic thiocyanation).
  • Use Design of Experiments (DoE) to optimize variables (e.g., solvent polarity, catalyst loading, temperature). For example, a 2³ factorial design can evaluate interactions between key parameters .
  • Monitor purity and yield via HPLC or NMR, ensuring reproducibility through triplicate trials .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should data validation be conducted?

Methodological guidance:

  • Prioritize FT-IR for thiol group identification (2500–2600 cm⁻¹) and NMR (¹H/¹³C) for structural elucidation.
  • Cross-validate results with mass spectrometry (HRMS) and X-ray crystallography (if crystalline).
  • Address solvent interference in NMR by comparing spectra in deuterated vs. non-deuterated solvents .

Q. How can researchers design preliminary assays to assess this compound’s stability under varying pH and temperature conditions?

Methodological guidance:

  • Use accelerated stability testing: incubate samples at 25°C, 40°C, and 60°C under pH 3–10 buffers.
  • Quantify degradation via UV-Vis spectroscopy at λ_max for this compound (e.g., 280 nm).
  • Apply kinetic modeling (e.g., zero/first-order) to predict shelf-life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological guidance:

  • Conduct a meta-analysis to compare experimental variables (e.g., cell lines, assay protocols, dosage ranges).
  • Validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo models).
  • Apply statistical tests (ANOVA, t-tests) to identify significant discrepancies and isolate confounding factors .

Q. How can computational models predict this compound’s binding affinity to target proteins, and what validation steps are critical?

Methodological guidance:

  • Use molecular docking (AutoDock Vina, Schrödinger) with crystal structures from the PDB.
  • Validate predictions with experimental Surface Plasmon Resonance (SPR) or ITC data.
  • Account for solvent effects and protein flexibility via molecular dynamics simulations (AMBER/GROMACS) .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?

Methodological guidance:

  • Fit data to sigmoidal curves (Hill equation) using nonlinear regression.
  • Calculate EC₅₀/LC₅₀ values with 95% confidence intervals.
  • Address outliers via robust regression or trimmed means .

Methodological Tables

Table 1: Key Variables in this compound Synthesis Optimization

VariableRange TestedImpact on Yield (%)Optimal Value
Catalyst Loading0.5–5 mol%15–923 mol%
Reaction Temp.25–80°C30–8560°C
Solvent PolarityLow (Hexane) to High (DMF)10–78THF
Based on DoE principles for systematic optimization .

Table 2: Common Pitfalls in this compound Data Interpretation

TechniquePotential ErrorMitigation Strategy
NMRSolvent peaks masking signalsUse deuterated solvents; phase correction .
HPLCColumn degradation altering retentionRegular column calibration; guard columns .
DockingOverfitting to a single protein conformationEnsemble docking; MD validation .

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